2-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide
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Overview
Description
2-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide is a synthetic organic compound that features a fluorinated benzamide structure. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon–carbon bonds . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
Uniqueness
2-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide is unique due to its specific combination of fluorinated benzamide and azetidine structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N3O/c17-13-4-2-1-3-12(13)15(24)22-11-8-23(9-11)14-7-10(5-6-21-14)16(18,19)20/h1-7,11H,8-9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPWLMCWQCADCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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